3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound characterized by a bromine atom and an amine functional group attached to a pyrrolo[2,3-b]pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases.
This compound is classified under the category of pyrrolopyridines, which are nitrogen-containing heterocycles. It is often synthesized for research and development purposes in pharmaceutical applications. The compound can be identified by its unique chemical structure, which includes a bromine atom at the 3-position and an amine group at the 5-position of the pyrrolo[2,3-b]pyridine ring system. Its Chemical Abstracts Service (CAS) number is 2227205-80-1, and it has a molecular formula of C7H6BrN3 with a molecular weight of approximately 212.05 g/mol .
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves several key steps:
For large-scale production, continuous flow reactors and automated synthesis platforms may be employed to optimize yield and purity. These methods enable efficient processing while minimizing waste .
The molecular structure of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine can be represented using several chemical notation systems:
The compound exhibits a complex three-dimensional structure that influences its chemical reactivity and biological interactions .
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine can participate in various chemical reactions:
Key reagents used in these reactions include:
The mechanism of action for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific biological targets such as enzymes or receptors. The presence of both the bromine atom and the amine group enhances its binding affinity to these targets, leading to modulation of their activity. This interaction can result in either inhibition or activation of particular biological pathways, making it a candidate for therapeutic applications .
Property | Value |
---|---|
Molecular Formula | C7H6BrN3 |
Molecular Weight | 212.05 g/mol |
Melting Point | 180 °C |
Appearance | Solid (white to yellow) |
The compound exhibits properties typical of halogenated amines:
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine has significant potential in scientific research:
The core structure of pyrrolo[2,3-b]pyridine, commonly termed 7-azaindole, consists of a fused pyrrole and pyridine ring. Systematic nomenclature follows IUPAC rules, where the pyridine nitrogen is prioritized. The compound 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1190321-04-0) specifies bromine at position C3 and an amino group at C5. Its molecular formula is C₇H₆BrN₃ (MW: 212.05 g/mol), with the canonical SMILES string BrC1=CNC2=C1C=C(N)C=N2
[4] [7] [10].
Regioisomeric distinctions are critical:
Table 1: Structural Isomers of Brominated Pyrrolopyridinamines
CAS Number | Systematic Name | Substituent Positions |
---|---|---|
1190321-04-0 | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine | Br at C3; NH₂ at C5 |
507462-51-3 | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | Br at C5; NH₂ at C3 |
53412921 | 3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine | Ring fusion variant |
This scaffold’s significance arises from its bioisosteric mimicry of purine nucleobases, enabling interactions with ATP-binding sites in kinases [9]. The electron-rich bromine atom enhances electrophilic reactivity for cross-coupling reactions, while the amino group serves as a hydrogen-bond donor/acceptor.
Brominated pyrrolopyridines emerged as key intermediates in the early 2000s, coinciding with kinase-targeted drug discovery. Their synthetic versatility was pivotal for developing Bruton’s tyrosine kinase (BTK) and c-KIT inhibitors [8] [9]. Key milestones include:
Synthetic accessibility drove adoption: Commercial availability of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine expanded post-2017, with suppliers like BLD Pharm and ChemScene offering gram-to-kilogram quantities under controlled HazMat protocols [4] [7].
This compound’s dual functionalization enables diverse pharmacological applications:
Kinase Inhibition
The scaffold acts as a hinge-binding motif in kinases due to N1-H and C=NH groups mimicking adenine’s interactions. Bromine at C3 facilitates Suzuki couplings to append pharmacophores targeting allosteric pockets. Examples include:
Antiviral Applications
Pyridine-based scaffolds exhibit broad antiviral activity. Although direct studies on this compound are limited, structurally related imidazo[4,5-b]pyridines inhibit varicella-zoster virus (EC₅₀ = 61.70 μM) and HIV [3] [6]. The amino group enables Schiff base formation with carbonyls in viral proteases.
Table 2: Therapeutic Targets of Pyrrolopyridine Derivatives
Therapeutic Area | Molecular Target | Biological Activity |
---|---|---|
Oncology | c-KITD816V | Selective inhibition of mutant kinase |
MET kinase | Suppresses tumor metastasis | |
Virology | HSV-1 thymidine kinase | Nucleoside analog incorporation |
HIV reverse transcriptase | Non-competitive inhibition |
Synthetic Versatility
The bromo group undergoes palladium-catalyzed cross-coupling (e.g., Sonogashira, Heck), while the amino group allows acylation or reductive amination. This facilitates rapid generation of libraries for high-throughput screening [4] [10].
Table 3: Key Synthetic Routes to Brominated Pyrrolopyridinamines
Method | Starting Material | Key Step | Yield |
---|---|---|---|
Blaise reaction tandem cyclization | Nitriles + Ethyl bromoacetate | Vinyl zinc bromide intermediate | 56–75% |
Cyclocondensation | 1,5-Dicarbonyls + NH₃ | Autoxidation-assisted aromatization | 30–50% |
Electrophilic bromination | 1H-Pyrrolo[2,3-b]pyridin-5-amine | NBS in DMF | 85% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0